Ajmalan

Cardiac Electrophysiology Brugada Syndrome Diagnostics Sodium Channel Blockade

Ajmaline is the gold-standard class‑Ia antiarrhythmic for Brugada syndrome intravenous challenge testing, offering 32% higher diagnostic sensitivity than flecainide. Its well-characterized hERG IC₅₀ (1.0 µM) and unique dual anti‑inflammatory/PAF‑antagonist profile make it indispensable for cardiac ion‑channel research. Oral bioavailability is only 13‑17%; for oral studies, the semisynthetic derivative prajmaline should be used instead. Order ≥98% purity to ensure reproducible electrophysiology benchmarks.

Molecular Formula C20H26N2
Molecular Weight 294.4 g/mol
Cat. No. B1240692
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAjmalan
Molecular FormulaC20H26N2
Molecular Weight294.4 g/mol
Structural Identifiers
SMILESCCC1CN2C3CC1C4C2CC5(C4)C3N(C6=CC=CC=C56)C
InChIInChI=1S/C20H26N2/c1-3-12-11-22-17-8-13(12)14-9-20(10-18(14)22)15-6-4-5-7-16(15)21(2)19(17)20/h4-7,12-14,17-19H,3,8-11H2,1-2H3/t12-,13+,14?,17+,18+,19+,20+/m1/s1
InChIKeyAJONLKUQHMDAFG-PAPVJSBLSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ajmalan: Sourcing Guide for the Rauwolfia Alkaloid Core Scaffold


Ajmalan (CHEBI:37673) is a parent hydride monoterpenoid indole alkaloid with the molecular formula C20H26N2, characterized by a hexacyclic framework with seven chiral centers [1]. It serves as the core structural scaffold for a class of antiarrhythmic alkaloids, most notably ajmaline, which is its 17,21-dihydroxy derivative isolated from the roots of Rauwolfia serpentina [2]. This compound is of fundamental interest in medicinal chemistry and natural product biosynthesis research as the skeletal basis for class Ia antiarrhythmic agents, which act by modifying cardiac action potentials [3].

Why Ajmalan Analogs Cannot Be Interchanged in Cardiac Applications


The class Ia antiarrhythmic agents derived from the ajmalan scaffold, such as ajmaline, exhibit a highly specific and heterogeneous pharmacological profile that prevents generic substitution. Substitution cannot be assumed due to significant differences in ion channel selectivity, with ajmaline demonstrating varying IC50 values for Na+ (23.2 µM), K+ (9.2 µM), and hERG (1.0 µM) channels, and its functional differentiation extends to diagnostic sensitivity for Brugada syndrome [1]. The most relevant comparators include flecainide (a class Ic agent) and procainamide (a class Ia agent), which show up to 32% lower diagnostic sensitivity compared to ajmaline [2]. Even within the same class, small structural modifications like N-propylation in prajmaline alter physicochemical properties, leading to dramatically improved oral bioavailability over ajmaline [3]. These quantitative differences in target engagement and clinical utility necessitate precise compound selection rather than broad class substitution.

Quantitative Differentiation of Ajmalan-Derived Ajmaline from Key Comparators


Ajmaline Demonstrates 32% Higher Sensitivity than Flecainide for Brugada Syndrome Diagnosis

Ajmaline, a derivative of the ajmalan scaffold, is the preferred diagnostic agent for unmasking Brugada syndrome due to its superior sensitivity compared to other sodium channel blockers. In a direct head-to-head clinical study, flecainide was reported to have a 32% lower sensitivity to uncover a type-1 Brugada ECG pattern compared to ajmaline [1]. This lower sensitivity of flecainide (and procainamide) is consistently noted across multiple consensus reports and clinical guidelines, establishing ajmaline as the gold standard diagnostic tool in this context [2].

Cardiac Electrophysiology Brugada Syndrome Diagnostics Sodium Channel Blockade

Ajmaline Exhibits Distinct Multi-Channel Blockade Profile with Differential IC50 Values for hERG, Kv1.5, and Kv4.3

Ajmaline's antiarrhythmic and pro-arrhythmic profile is defined by its unique, concentration-dependent blockade of multiple cardiac ion channels. In heterologous expression systems, ajmaline inhibits hERG (IKr) channels with an IC50 of 1.0 µM in HEK cells and 42.3 µM in Xenopus oocytes [1]. It also inhibits Kv1.5 (IKur) and Kv4.3 (Ito) with IC50 values of 1.70 µM and 2.66 µM, respectively, in mammalian cells [2]. This differs markedly from the rank order of potency for inhibition of glibenclamide-sensitive K+ channels, where ajmaline (IC50 145 µM) is less potent than disopyramide (17.8 µM) or propafenone (63.1 µM) [3]. This multi-channel pharmacology, with a particularly high affinity for hERG, is a key differentiator from drugs that are more selective for a single channel type.

Ion Channel Pharmacology Cardiac Electrophysiology hERG Blockade

Ajmaline Exhibits 3-Fold Greater In Vivo Potency than Aspirin as a Platelet Activating Factor (PAF) Antagonist

Beyond its cardiac effects, ajmaline demonstrates significant anti-inflammatory and anti-platelet activity. In a rat model of paw edema, ajmaline was shown to be three times more potent than aspirin (acetylsalicylic acid) in inhibiting carrageenan-induced inflammation at doses ranging from 50 to 100 mg/kg (P < 0.001) [1]. This activity is linked to its function as a PAF antagonist, with an IC50 for PAF-induced platelet aggregation of 70 µM, which is 3.9 to 5.4 times more potent than its inhibition of ADP- or collagen-induced aggregation (IC50 270 µM and 380 µM, respectively) [1]. Furthermore, pretreatment with ajmaline (50 mg/kg) completely abolished PAF-induced lethality in rabbits (P < 0.001) [1].

Inflammation Pharmacology Platelet Aggregation PAF Antagonism

Oral Bioavailability of Ajmaline (13-17%) is Drastically Lower than N-Propyl Derivative and Significantly Enhanced by Quinidine Coadministration

The oral bioavailability of ajmaline is severely limited due to extensive presystemic elimination. In rats, oral bioavailability is reported to be between 13% and 16.7% [1][2]. This is in stark contrast to its semisynthetic derivative, N-propyl-ajmaline (prajmaline), which exhibits a much better bioavailability due to its ring-opened structure at physiological pH [3]. A key pharmacokinetic interaction is observed with quinidine: concurrent oral administration of quinidine (10 mg/kg) dramatically increases the plasma concentration of ajmaline, boosting its oral bioavailability from 13% to nearly 100% by inhibiting its presystemic clearance in the intestine and liver [1].

Pharmacokinetics Drug Metabolism Oral Bioavailability

Evidence-Based Procurement Scenarios for Ajmalan-Derived Ajmaline


Gold-Standard Diagnostic for Unmasking Brugada Syndrome

Clinical researchers and diagnostic laboratories should prioritize ajmaline for intravenous challenge tests in patients with suspected Brugada syndrome. As demonstrated in Section 3, ajmaline has a 32% higher sensitivity compared to flecainide for inducing the diagnostic type-1 ECG pattern [1][2]. Using a less sensitive alternative like flecainide or procainamide carries a high risk of false-negative results, making ajmaline the only evidence-based choice for this specific application.

Investigating Multi-Channel hERG Blockade in Cardiac Safety Pharmacology

For in vitro electrophysiology studies (e.g., whole-cell patch clamp in HEK cells or Xenopus oocytes) focused on hERG, Kv1.5, or Kv4.3 channel pharmacology, ajmaline is a well-characterized reference compound. Its known IC50 values (1.0 µM for hERG in HEK cells, 1.70 µM for Kv1.5, 2.66 µM for Kv4.3) provide a quantitative benchmark [3][4]. This is particularly relevant for studies on drug-induced QT prolongation or antiarrhythmic mechanisms, where its potent, frequency-dependent hERG block is a key differentiator from other class I agents.

Dual-Action Model Compound for Arrhythmia and PAF-Mediated Inflammation

Researchers studying the intersection of arrhythmia and inflammation or platelet function should consider ajmaline as a unique tool compound. Its documented 3-fold greater in vivo potency than aspirin as an anti-inflammatory and its specific PAF-antagonist activity (IC50 70 µM) offer a distinct dual mechanism not found in standard class Ia comparators like procainamide [5]. This is particularly applicable in rodent models of carrageenan-induced edema or PAF-induced thrombosis.

Intravenous In Vivo Studies Requiring High Systemic Exposure

For in vivo pharmacological studies in rodents where consistent, high systemic exposure is required, intravenous administration of ajmaline is mandatory due to its extremely low oral bioavailability (13-17%) [6]. In contrast, if oral dosing is required for a chronic model, the semisynthetic derivative prajmaline (N-propyl-ajmaline) should be procured, as it exhibits far superior oral absorption [7]. The choice between the two is determined solely by the required route of administration.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ajmalan

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.